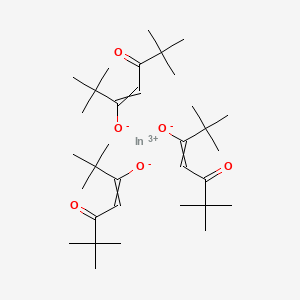
indium(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is widely used in various fields due to its unique chemical properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indium(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate typically involves the reaction of indium(III) chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base such as sodium or potassium hydroxide . The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Indium(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indium(III) oxide.
Reduction: It can be reduced to indium metal under specific conditions.
Substitution: The ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas or hydrazine in the presence of a reducing agent.
Substitution: Ligand exchange reactions using other diketones or similar ligands.
Major Products Formed
Oxidation: Indium(III) oxide.
Reduction: Indium metal.
Substitution: Various indium complexes with different ligands.
Scientific Research Applications
Indium(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of indium(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Indium(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is compared with other similar compounds, such as:
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III): Similar in structure but with gallium instead of indium.
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II): Contains copper and has different chemical properties and applications.
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)niobium(IV): Contains niobium and is used in different industrial applications.
The uniqueness of this compound lies in its stability, versatility, and wide range of applications in various fields.
Properties
Molecular Formula |
C33H57InO6 |
|---|---|
Molecular Weight |
664.6 g/mol |
IUPAC Name |
indium(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/3C11H20O2.In/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3 |
InChI Key |
YVKGYGRXJLEUTO-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[In+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


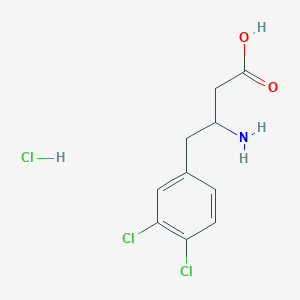
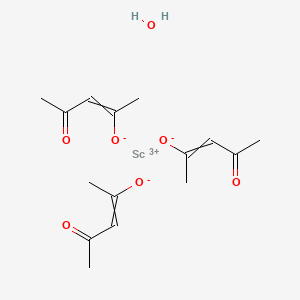
![Cyclic-Oligo Bis[(1R,2R)-(+)-1,2-cyclohexanediaMino-N,N'-bis(3,3'-di-t-butylsalicylidene) cobalt(III)triflate]-5,5'-bis(2-carboxyethyl)ether](/img/structure/B12503686.png)
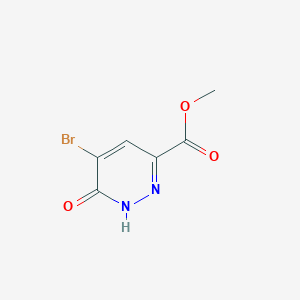
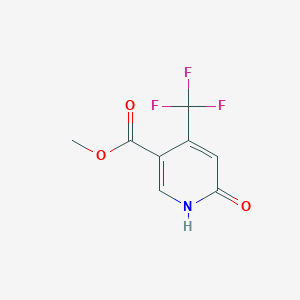
![8-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12503710.png)
![N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]ethyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12503717.png)
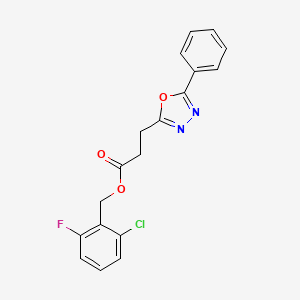
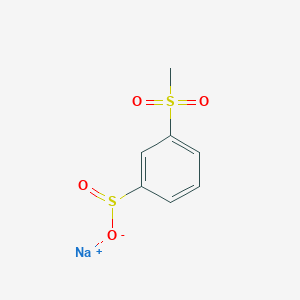
![N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]glycinamide](/img/structure/B12503736.png)
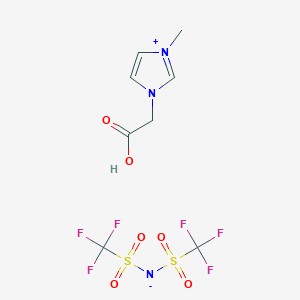
![N-(2,6-diethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12503750.png)
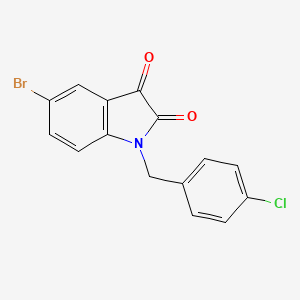
![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12503764.png)
